molecular formula C15H16N4O B6651280 (3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B6651280
M. Wt: 268.31 g/mol
InChI Key: CRHNVALVCINCBO-UHFFFAOYSA-N
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Description

(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that features both pyrazine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and quinoline intermediates separately, followed by their coupling through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of (3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is unique due to its combined pyrazine and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(3-aminopyrazin-2-yl)-(7-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-4-5-11-3-2-8-19(12(11)9-10)15(20)13-14(16)18-7-6-17-13/h4-7,9H,2-3,8H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHNVALVCINCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2C(=O)C3=NC=CN=C3N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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